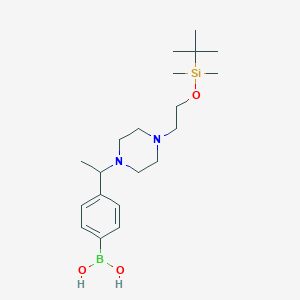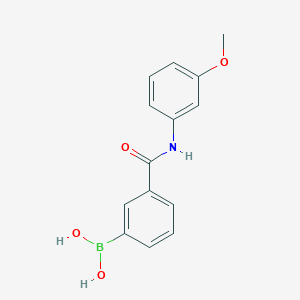
5-(2,2-Difluoropropoxy)pyrazine-2-carboxylic acid
説明
5-(2,2-Difluoropropoxy)pyrazine-2-carboxylic acid (5-DFPPC) is an organic compound belonging to the pyrazine family. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. 5-DFPPC is a versatile molecule that can be used in a variety of applications.
科学的研究の応用
Molecular Characterization and Synthesis
- Pyrazine derivatives, including those similar to 5-(2,2-difluoropropoxy)pyrazine-2-carboxylic acid, are studied for their potential in forming various chemical compounds. The research highlighted the preparation and conversion of pyrazine derivatives, demonstrating the chemical reactivity of these compounds in various synthesis processes (Schut, Mager, & Berends, 2010).
Structural and Supramolecular Studies
- Investigations into structurally related pyrazine derivatives revealed insights into their hydrogen bonding and crystal structures. For instance, studies on 5,6-bis(2-pyridyl)pyrazine-2,3-dicarboxylic acid and its charged forms uncovered the presence of hydrogen bonds and channel-type structures in the crystals (Alfonso, Wang, & Stoeckli-Evans, 2001).
Biochemical and Biological Evaluation
- Research into substituted pyrazinecarboxamides, which bear structural similarities to this compound, has provided insights into their biological activities. These studies delve into the synthesis, analytical, and spectroscopic data of newly prepared compounds, discussing their potential anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006).
Photocatalytic and Electrochemical Properties
- Novel materials, like a 3D polyoxometalate metal organic framework (POMOF) based on pyrazine-2-carboxylic acid, have been explored for their photocatalytic and electrocatalytic properties. This research underscores the potential application of pyrazine derivatives in photocatalytic degradation and electrochemical processes (Fan et al., 2017).
Crystal Engineering and Coordination Chemistry
- Studies on the recurrence of carboxylic acid-pyridine supramolecular synthons in pyrazinecarboxylic acids have provided valuable insights for future crystal engineering strategies. These findings are crucial in understanding the self-assembly and molecular interactions of these compounds (Vishweshwar, Nangia, & Lynch, 2002).
作用機序
生化学分析
Biochemical Properties
5-(2,2-Difluoropropoxy)pyrazine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with beta-secretase enzyme (BACE), which is involved in the modulation of enzyme activity . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can result in altered cellular behavior, including changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzymes, such as beta-secretase, inhibiting their activity and leading to downstream effects on cellular processes . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression of target genes. These molecular mechanisms are essential for understanding the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade under specific conditions, affecting its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and changes in gene expression. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported into cells or tissues, where it accumulates and exerts its effects . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding the compound’s mode of action and potential therapeutic applications.
特性
IUPAC Name |
5-(2,2-difluoropropoxy)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O3/c1-8(9,10)4-15-6-3-11-5(2-12-6)7(13)14/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIJMNRAIJKSKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=NC=C(N=C1)C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



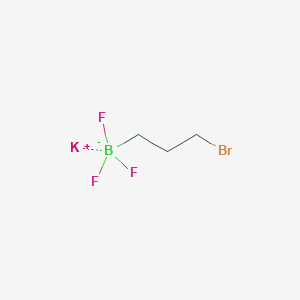


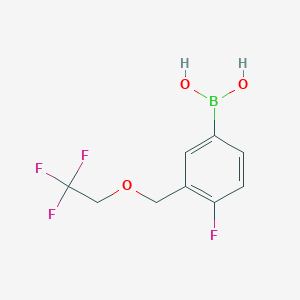
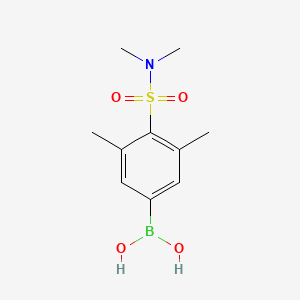
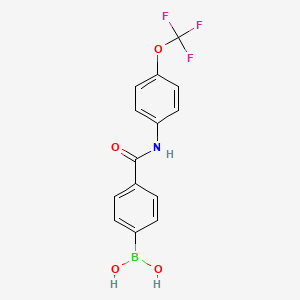
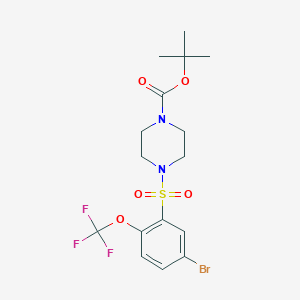
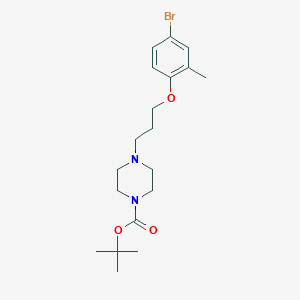
![ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408893.png)



